molecular formula C7H6O2S2 B3327218 2,4-Dihydroxybenzodithioic acid CAS No. 32361-58-3

2,4-Dihydroxybenzodithioic acid

Cat. No.: B3327218
CAS No.: 32361-58-3
M. Wt: 186.3 g/mol
InChI Key: REDASILVGJUAPC-UHFFFAOYSA-N
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Description

2,4-Dihydroxybenzodithioic acid is an organic compound characterized by the presence of two hydroxyl groups and two thiol groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxybenzodithioic acid typically involves the reaction of 2,4-dihydroxybenzoic acid with sulfur-containing reagents under specific conditions. One common method is the reaction of 2,4-dihydroxybenzoic acid with carbon disulfide in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-70°C) are typically used.

    Solvent: Common solvents include ethanol or water.

    Catalysts: Bases such as sodium hydroxide or potassium hydroxide are often employed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzodithioic acid undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Disulfides: Formed through oxidation of thiol groups.

    Thiols: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions involving the hydroxyl groups.

Scientific Research Applications

2,4-Dihydroxybenzodithioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxybenzodithioic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Signal Transduction: The compound may influence cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

2,4-Dihydroxybenzodithioic acid can be compared with other similar compounds, such as:

    2,4-Dihydroxybenzoic acid: Lacks the thiol groups, resulting in different chemical reactivity and applications.

    2,4-Dihydroxybenzaldehyde: Contains an aldehyde group instead of thiol groups, leading to different chemical properties and uses.

    2,4-Dihydroxybenzene carbodithioic acid: Similar structure but with different functional groups, affecting its reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, including the presence of both hydroxyl and thiol groups, make it a valuable building block for the synthesis of complex molecules and materials. Ongoing research continues to explore its full potential and uncover new applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2,4-dihydroxybenzenecarbodithioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDASILVGJUAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=S)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470594
Record name Benzenecarbodithioic acid, 2,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32361-58-3
Record name Benzenecarbodithioic acid, 2,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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